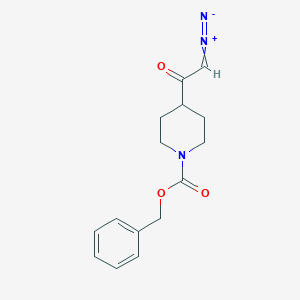
(Z)-2-diazonio-1-(1-phenylmethoxycarbonylpiperidin-4-yl)ethenolate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Z)-2-diazonio-1-(1-phenylmethoxycarbonylpiperidin-4-yl)ethenolate is a complex organic compound that features a diazonium group and a piperidine ring substituted with a phenylmethoxycarbonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-2-diazonio-1-(1-phenylmethoxycarbonylpiperidin-4-yl)ethenolate typically involves multiple steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Phenylmethoxycarbonyl Group: This step involves the protection of the piperidine nitrogen using a phenylmethoxycarbonyl chloride in the presence of a base.
Formation of the Diazonium Group: The diazonium group is introduced by diazotization of an amine precursor using sodium nitrite and hydrochloric acid under cold conditions.
Formation of the Ethenolate Group: The final step involves the formation of the ethenolate group through a condensation reaction with an appropriate aldehyde or ketone.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the diazonium group, leading to the formation of azo compounds.
Reduction: Reduction of the diazonium group can yield the corresponding amine.
Substitution: The diazonium group can participate in substitution reactions, such as Sandmeyer reactions, to form various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Copper(I) chloride or bromide is often used in Sandmeyer reactions.
Major Products Formed
Azo Compounds: Formed through oxidation.
Amines: Formed through reduction.
Substituted Derivatives: Formed through substitution reactions.
Scientific Research Applications
Chemistry
Synthesis of Complex Molecules: The compound can be used as an intermediate in the synthesis of more complex organic molecules.
Study of Reaction Mechanisms: Its unique structure makes it a valuable compound for studying various organic reaction mechanisms.
Biology and Medicine
Drug Development: Potential use as a precursor or intermediate in the synthesis of pharmaceutical compounds.
Biological Probes: Can be used in the development of probes for studying biological systems.
Industry
Dye and Pigment Production: The diazonium group can be used in the synthesis of azo dyes and pigments.
Material Science:
Mechanism of Action
The mechanism of action of (Z)-2-diazonio-1-(1-phenylmethoxycarbonylpiperidin-4-yl)ethenolate depends on its specific application. In chemical reactions, the diazonium group is highly reactive and can participate in various transformations. In biological systems, the compound’s activity would depend on its interaction with specific molecular targets, such as enzymes or receptors.
Comparison with Similar Compounds
Similar Compounds
(Z)-2-diazonio-1-(1-phenylmethoxycarbonylpiperidin-4-yl)ethenolate: Unique due to the presence of both a diazonium group and a piperidine ring.
N-phenylmethoxycarbonylpiperidine: Lacks the diazonium group, making it less reactive in certain chemical reactions.
Diazonium Salts: Generally more reactive but lack the piperidine ring, limiting their applications in certain contexts.
Properties
Molecular Formula |
C15H17N3O3 |
|---|---|
Molecular Weight |
287.31 g/mol |
IUPAC Name |
benzyl 4-(2-diazoacetyl)piperidine-1-carboxylate |
InChI |
InChI=1S/C15H17N3O3/c16-17-10-14(19)13-6-8-18(9-7-13)15(20)21-11-12-4-2-1-3-5-12/h1-5,10,13H,6-9,11H2 |
InChI Key |
IKAIZDXPGSOPQV-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1C(=O)C=[N+]=[N-])C(=O)OCC2=CC=CC=C2 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














